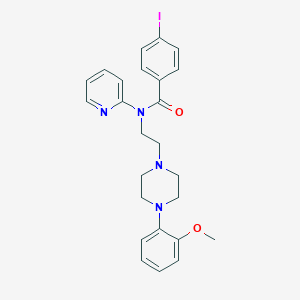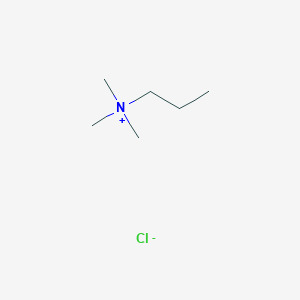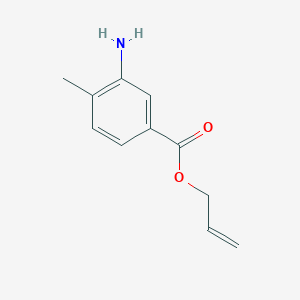
10,11-Dihydrocarbamazepine
Vue d'ensemble
Description
La 10,11-Dihydrocarbmazépine est un composé organique et un métabolite actif de l'Oxcarbazépine . L'Oxcarbazépine, un médicament antiépileptique (AED), est utilisé pour traiter les crises partielles, en monothérapie ou en traitement d'appoint . Une fois administrée, l'Oxcarbazépine est rapidement et presque complètement convertie en 10,11-Dihydrocarbmazépine, ce qui contribue probablement à son efficacité anticonvulsivante.
Applications De Recherche Scientifique
The compound finds applications across several scientific domains:
Medicine: As an active metabolite of Oxcarbazepine, 10,11-Dihydrocarbamazepine plays a crucial role in managing epilepsy. Researchers continue to explore its therapeutic potential and safety profile.
Biology: Investigations into its effects on neuronal pathways and ion channels contribute to our understanding of anticonvulsant mechanisms.
Mécanisme D'action
Target of Action
10,11-Dihydrocarbamazepine is the active metabolite of Oxcarbazepine . It is primarily targeted at the central nervous system, where it exhibits its anticonvulsant efficacy .
Mode of Action
It is believed to work by inhibiting voltage-sensitive sodium channels, which leads to the stabilization of hyper-excited neural membranes, inhibition of repetitive neuronal firing, and diminishment of propagation of synaptic impulses . This inhibition of neuronal firing helps to prevent the rapid, repetitive firing of neurons that leads to seizures.
Biochemical Pathways
This compound is a metabolite of Oxcarbazepine . Oxcarbazepine is rapidly and almost completely converted to this compound in the liver . The main metabolic pathway is catalyzed by cytochrome P450, CYP3A4, and CYP2C8 enzymes .
Pharmacokinetics
Oxcarbazepine is a prodrug that is almost immediately and completely metabolized to this compound . The elimination half-life is approximately 2 hours for Oxcarbazepine and 7 to 11 hours for this compound . This suggests that this compound has a relatively long duration of action, which is beneficial for maintaining therapeutic drug levels.
Result of Action
The result of this compound’s action is the reduction of seizure activity. By stabilizing hyper-excited neural membranes and inhibiting repetitive neuronal firing, it helps to prevent the rapid, repetitive firing of neurons that leads to seizures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as other medications, can affect how this compound is metabolized and how effectively it works . Additionally, factors such as the patient’s age, liver function, and overall health status can also influence the drug’s efficacy and safety .
Analyse Biochimique
Biochemical Properties
10,11-Dihydrocarbamazepine is involved in biochemical reactions as a metabolite of Oxcarbazepine . It interacts with enzymes such as cytochrome P450, CYP3A4, and CYP2C8 . The nature of these interactions involves the conversion of Oxcarbazepine to this compound .
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. As a metabolite of Oxcarbazepine, it is likely to share some of its parent compound’s effects on cells. Oxcarbazepine is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a metabolite of Oxcarbazepine .
Temporal Effects in Laboratory Settings
It has been observed that after 20 minutes of electrolysis time, both by-products this compound and 10,11-epoxycarbamazepine appeared at maximum concentrations of 343 and 144 μg/L then they were decreased to 17.2 and 9.8 μg/L, respectively, after 40 minutes .
Metabolic Pathways
This compound is involved in the metabolic pathway of Oxcarbazepine . Oxcarbazepine is rapidly and almost completely converted to this compound . This process is catalyzed by enzymes such as cytochrome P450, CYP3A4, and CYP2C8 .
Méthodes De Préparation
Les voies de synthèse de la 10,11-Dihydrocarbmazépine ne sont pas largement documentées, mais elle est principalement obtenue comme impureté lors de la synthèse de médicaments dibenzazépiques. Les méthodes de production industrielle ciblant spécifiquement la 10,11-Dihydrocarbmazépine sont limitées en raison de son statut intermédiaire.
Analyse Des Réactions Chimiques
La 10,11-Dihydrocarbmazépine peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions utilisés couramment dans ces réactions ne sont pas bien documentés, mais des recherches supplémentaires sont nécessaires pour explorer sa réactivité. Les principaux produits formés à partir de ces réactions restent un domaine d'investigation.
4. Applications de la recherche scientifique
Le composé trouve des applications dans plusieurs domaines scientifiques :
Médecine : En tant que métabolite actif de l'Oxcarbazépine, la 10,11-Dihydrocarbmazépine joue un rôle crucial dans la prise en charge de l'épilepsie. Les chercheurs continuent d'explorer son potentiel thérapeutique et son profil de sécurité.
Biologie : Les investigations sur ses effets sur les voies neuronales et les canaux ioniques contribuent à notre compréhension des mécanismes anticonvulsivants.
5. Mécanisme d'action
Le mécanisme précis par lequel la 10,11-Dihydrocarbmazépine exerce ses effets reste un domaine de recherche actif. Il implique probablement des interactions avec les canaux sodium dépendants du voltage, de manière similaire à l'Oxcarbazépine. Des études supplémentaires sont nécessaires pour élucider ses cibles moléculaires et ses voies.
Comparaison Avec Des Composés Similaires
Bien que la 10,11-Dihydrocarbmazépine partage des similitudes avec d'autres dérivés de la carbamazepine, sa voie métabolique unique et ses propriétés anticonvulsivantes la distinguent. Parmi les composés similaires, on peut citer la carbamazepine, l'oxcarbazépine et d'autres dérivés de la dibenzazepine.
Propriétés
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNLCHMJDSSPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189151 | |
| Record name | 10,11-Dihydrocarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3564-73-6 | |
| Record name | 10,11-Dihydrocarbamazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3564-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,11-Dihydrocarbamazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,11-Dihydrocarbamazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCARBAMAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC017VA9FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde](/img/structure/B140380.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
